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Isosamarcandin angelate

Cat. No.: B14078474
M. Wt: 482.6 g/mol
InChI Key: UFPQYBAJCMMCRR-WSVATBPTSA-N
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Description

Contextualization of Sesquiterpene Coumarins as Natural Products

Sesquiterpene coumarins are a significant class of naturally occurring compounds characterized by a distinct chemical architecture that combines a coumarin (B35378) core with a sesquiterpene moiety. mdpi.comnih.gov This unique structural fusion gives rise to a diverse array of complex molecules. These compounds are of considerable interest to scientists due to their extensive and promising biological properties. mdpi.com Research has highlighted a broad spectrum of activities associated with sesquiterpene coumarins, including antitumor, anti-inflammatory, antibacterial, and antiviral properties, making them a key subject of phytochemical investigation. mdpi.comresearchgate.net

Significance of Ferula Species in Phytochemical Investigations

The genus Ferula, belonging to the Apiaceae family, comprises over 170 species and is a primary focus in the study of sesquiterpene coumarins. nih.govbau.edu.lb These plants are distributed throughout the Mediterranean region and Central Asia and have been used for centuries in traditional medicine to treat a variety of ailments. bau.edu.lbclockss.org The rich ethnobotanical history of Ferula species has prompted extensive phytochemical analysis, revealing them to be a prolific source of bioactive compounds, particularly sesquiterpene coumarins. researchgate.netclockss.orgnih.gov The roots of these plants are often found to be especially rich in these complex secondary metabolites. mdpi.com The diverse chemical makeup of the Ferula genus, which also includes phenylpropanoids, monoterpenes, and sulfur-containing derivatives, makes it a valuable resource for the discovery of novel natural products. mdpi.comnih.gov

Overview of Isosamarcandin Angelate's Academic Relevance

This compound is a specific sesquiterpene coumarin that has been identified and isolated from the roots of certain plants within the Ferula genus, notably Ferula tingitana and the endemic Tunisian species Ferula tunetana. phcog.comnih.gov Its presence in these species makes it a subject of interest in phytochemical composition studies aimed at characterizing the chemical profiles of these plants.

The academic relevance of this compound extends to investigations of its potential biological activities. It has been included in studies exploring the therapeutic potential of natural compounds. For instance, research on compounds from Ferula species has explored their potential as antidiabetic agents by examining their ability to inhibit enzymes like α-amylase. nih.gov Furthermore, this compound has been listed among the active compounds from Ferula sinkiangensis in network pharmacology studies investigating potential mechanisms against gastric cancer. amegroups.cn These research endeavors highlight the compound's significance as a target for further scientific inquiry into its chemical properties and biological functions.

Chemical Data of this compound

Property Value
CAS Number 128443-59-4 chemsrc.com
Molecular Formula C29H38O chemsrc.com
Molecular Weight 482.608 g/mol chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O6 B14078474 Isosamarcandin angelate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H38O6

Molecular Weight

482.6 g/mol

IUPAC Name

[6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C29H38O6/c1-7-18(2)26(31)35-24-13-14-28(5)22(27(24,3)4)12-15-29(6,32)23(28)17-33-20-10-8-19-9-11-25(30)34-21(19)16-20/h7-11,16,22-24,32H,12-15,17H2,1-6H3/b18-7-

InChI Key

UFPQYBAJCMMCRR-WSVATBPTSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of Isosamarcandin Angelate

Botanical Sources within the Genus Ferula

Isosamarcandin angelate has been identified and isolated from the roots of several species within the Ferula genus, a group of perennial herbaceous plants belonging to the Apiaceae family. researchgate.netphcog.com The primary botanical sources confirmed to contain this compound include Ferula tingitana, Ferula sinkiangensis, and Ferula arrigonii. phcog.comnih.govnih.govmdpi.com

Ferula tingitana : Research has confirmed the presence of this compound in the roots of Ferula tingitana, a tall perennial herb often referred to as the giant Tangier fennel. researchgate.netphcog.com It is one of several sesquiterpene derivatives isolated from this species. phcog.com

Ferula sinkiangensis : This species, used in traditional Chinese medicine, is another documented source of this compound. nih.govsemanticscholar.org The compound is considered one of the main active constituents of the plant's resin. nih.gov

Ferula arrigonii : this compound (referred to as Isosamarkandin angelate in some literature) has also been isolated from F. arrigonii, highlighting the compound's presence in more geographically restricted species of the genus. nih.govmdpi.com

Botanical SourcePlant PartReference
Ferula tingitanaRoots researchgate.net, phcog.com
Ferula sinkiangensisResin/Roots nih.gov, scispace.com
Ferula arrigoniiNot specified nih.gov, mdpi.com

Geographic Localization of Producing Species

The geographical range of the Ferula species that produce this compound is primarily centered around the Mediterranean and Central Asia. nih.govclockss.orgresearchgate.net The distribution of these plants is a key factor in the localized occurrence of the compound.

Ferula tingitana is found in dry, rocky areas along the Mediterranean coast. Its distribution includes countries such as Spain, Morocco, Lebanon, Israel, Cyprus, and Turkey. phcog.com

Ferula sinkiangensis has a broader distribution across Central Asia, including regions of Iran, Pakistan, Turkey, and the former Soviet Union. nih.gov It is a significant species in China, with a notable presence in the Xinjiang province. nih.govsemanticscholar.org

Ferula arrigonii is an endemic species with a much more limited geographical range. It was first identified on the Isola dei Cavoli, a small island off the coast of Southern Sardinia, Italy. researchgate.net Additional small populations have been found in other coastal areas of Sardinia and a larger population in Southern Corsica. researchgate.net

SpeciesGeographic DistributionReference
Ferula tingitanaMediterranean coast (Spain, Morocco, Lebanon, Israel, Cyprus, Turkey) phcog.com
Ferula sinkiangensisCentral Asia (Iran, Pakistan, Turkey, former Soviet Union), China (Xinjiang province) nih.gov
Ferula arrigoniiSardinia and Corsica (Endemic) researchgate.net

Chemodiversity within Ferula and Related Sesquiterpenoid Constituents

The genus Ferula is renowned for its chemical diversity, particularly its production of a wide array of secondary metabolites, including sesquiterpenes and their derivatives. nih.gov this compound is part of a large family of sesquiterpene coumarins that characterize the genus. researchgate.netnih.gov

The structural diversity of sesquiterpenes in Ferula is vast, with common skeletal types including daucane, guaiane (B1240927), humulane, eudesmane, and germacrane. nih.govmdpi.com These sesquiterpenes are frequently found as esters, linked to acids or, in the case of sesquiterpene coumarins, to a coumarin (B35378) nucleus. nih.govmdpi.com

In the same species that produce this compound, a variety of other structurally related sesquiterpenoid compounds are also found. This co-occurrence provides context to the biosynthetic pathways within these plants.

In Ferula tingitana , other isolated sesquiterpenoids include tingitanol, coladonin, and feselol. phcog.com

Ferula sinkiangensis contains a rich profile of related compounds, including the parent compound Isosamarcandin, as well as lehmannolone, lehmannolol, and sinkianone. researchgate.netnih.govscispace.com

Ferula caspica , while not a confirmed source of the angelate derivative, contains the precursor Isosamarcandin. researchgate.netnih.gov It also produces other daucane sesquiterpenes and sesquiterpene coumarins such as umbelliprenin (B192621) and farnesiferol A and C. nih.gov

Other notable sesquiterpene coumarins identified across the Ferula genus include samarcandin (B610672), conferol, colladin, and feshurin, highlighting the rich chemodiversity of this group of natural products. clockss.orgresearchgate.net

Advanced Methodologies for Isolation and Purification of Isosamarcandin Angelate

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a strategic approach that uses pharmacological or biological assays to direct the purification process toward isolating bioactive compounds. This method is particularly effective for targeting compounds like Isosamarcandin angelate, which is often investigated for its cytotoxic properties. nih.govresearchgate.net The process begins with the testing of crude extracts from a plant source, such as the roots of Ferula caspica or Ferula huber-morathii, for a specific biological activity. nih.govresearchgate.net

In a typical procedure, dichloromethane (B109758) and methanol (B129727) extracts of the plant's roots are evaluated for cytotoxicity against various cancer cell lines, such as COLO 205 (colon), K-562 (leukemia), and MCF-7 (breast). nih.govresearchgate.net The extract demonstrating the most significant activity—often the dichloromethane extract in the case of sesquiterpene coumarins—is then selected for large-scale fractionation. nih.govresearchgate.net Each subsequent fraction obtained from chromatographic separation is also tested, and only the most active fractions are subjected to further purification steps. nih.gov This iterative process of separation and bioassay ensures that purification efforts remain focused on the fractions containing the bioactive constituents, ultimately leading to the isolation of target compounds like isosamarcandin and its analogs. nih.gov

Plant SourceExtract ScreenedBioassayResult
Ferula caspica RootsDichloromethane, MethanolCytotoxicity against COLO 205, K-562, MCF-7 cancer cell lines.Dichloromethane extract showed significant cytotoxic activity and was selected for fractionation. nih.gov
Ferula huber-morathii RootsDichloromethane, MethanolCytotoxicity against COLO 205, K-562, MCF-7 cancer cell lines.Dichloromethane extract exhibited cytotoxic activity and was chosen for bioactivity-directed isolation. researchgate.net
Ferula narthexCrude Methanol Extract and fractionsAnticancer activity against PC3 (prostate cancer) cells.The n-hexane and chloroform (B151607) fractions showed activity, guiding further isolation. frontiersin.org

Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating pure this compound from complex plant extracts. A combination of different chromatographic methods is employed, each leveraging different separation principles to resolve the mixture of phytochemicals. researchgate.net

Following initial extraction and partitioning, open column chromatography over silica (B1680970) gel is the standard primary step for separating the components of the enriched fraction. rsc.orgresearchgate.net The crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. rsc.org A common mobile phase consists of a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), which effectively separates compounds based on their polarity. researchgate.net For instance, an ethyl acetate extract of Ferula pallida roots was subjected to silica gel column chromatography using an n-hexane-EtOAc gradient (from 10:1 to 1:1) to yield ten primary fractions. researchgate.net Similarly, a chloroform extract of Ferula tunetana was fractionated on a silica gel column with a petroleum ether/EtOAc mixture. rsc.org

Throughout the column chromatography process, Thin Layer Chromatography (TLC) serves as a crucial monitoring tool. nih.govresearchgate.net Small aliquots from the collected fractions are spotted onto a TLC plate, which is then developed in an appropriate solvent system. This allows for the visualization of the separation progress. nih.gov Fractions exhibiting similar TLC profiles, meaning they contain a similar pattern of spots, are combined. nih.govresearchgate.net This practice simplifies the subsequent purification stages by reducing the number of samples to be processed. The combination of fractions is often also guided by the results of bioassays performed on the fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) is frequently employed as a final purification step to isolate compounds to a high degree of purity. researchgate.netresearchgate.net Fractions that have been partially purified by open column chromatography are further separated using HPLC. researchgate.net For the isolation of this compound from Ferula pallida, a specific fraction obtained from a silica gel column was subjected to HPLC on a silica column with a hexane-EtOAc (3:1) solvent system, which successfully yielded the pure compound. researchgate.net This technique offers superior resolution and speed compared to traditional column chromatography, making it indispensable for obtaining analytically pure substances. nih.gov

For complex separations, specialized chromatographic media are used. nih.govtbzmed.ac.ir

Reversed-Phase (RP-18) Chromatography: This technique separates compounds based on their hydrophobicity. The stationary phase (RP-18) is nonpolar, and a polar mobile phase, typically a methanol-water gradient, is used. tbzmed.ac.irmdpi.com Fractions obtained from normal-phase silica gel chromatography are often further purified on an RP-18 column to separate compounds with similar polarities but different hydrophobic characteristics. nih.govresearchgate.net

Sephadex LH-20 Chromatography: This is a form of size-exclusion or gel permeation chromatography that separates molecules based on their size. tbzmed.ac.irmdpi.com It is particularly useful for removing pigments and polymeric impurities. mdpi.com Methanol is a common eluent for this type of chromatography. mdpi.com The use of Sephadex LH-20, often in tandem with silica gel and RP-18 columns, is a common strategy in the comprehensive purification scheme for sesquiterpene coumarins. nih.govresearchgate.net

TechniqueStationary PhaseTypical Mobile Phase/EluentPurpose in Isolation Workflow
Column ChromatographySilica Geln-Hexane-Ethyl Acetate gradientPrimary fractionation of the crude extract. nih.govresearchgate.net
Thin Layer Chromatography (TLC)Silica GelChloroform-Methanol-Water or similarMonitoring fraction composition and pooling similar fractions. nih.govbibliotekanauki.pl
Sephadex LH-20Sephadex LH-20Methanol or Methanol-WaterFurther purification, removal of pigments and polymers. tbzmed.ac.irmdpi.com
Reversed-Phase (RP-18)RP-18 SilicaMethanol-Water gradientPurification of fractions based on hydrophobicity. nih.govtbzmed.ac.ir
HPLCSilica or RP-18Hexane-Ethyl Acetate or Acetonitrile-WaterFinal purification to yield high-purity compound. researchgate.netresearchgate.net

Solvent Extraction and Partitioning Protocols

The journey to pure this compound begins with the extraction of the compound from its natural source, typically the roots of Ferula species. rsc.orgresearchgate.net The dried and powdered plant material is subjected to exhaustive extraction with a series of organic solvents. researchgate.net

A common initial step involves Soxhlet extraction or maceration with solvents of varying polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH). researchgate.net This sequential extraction separates compounds into broad categories based on their solubility. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate or chloroform fraction. rsc.orgresearchgate.net For example, in the isolation from Ferula pallida, the powdered roots were successively extracted with n-hexane, EtOAc, and MeOH, with the subsequent isolation proceeding from the EtOAc extract. researchgate.net

Another approach involves liquid-liquid partitioning. For instance, a crude hydroalcoholic (methanol-water) extract can be suspended in water and then partitioned with a water-immiscible solvent like chloroform. rsc.org This step separates the highly polar compounds (which remain in the aqueous phase) from the less polar compounds, including sesquiterpene coumarins, which are sequestered into the chloroform layer. rsc.org This enriched chloroform fraction is then concentrated and carried forward for chromatographic separation. rsc.org

Spectroscopic and Analytical Techniques for Structural Elucidation of Isosamarcandin Angelate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like isosamarcandin angelate. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships to one another within the molecular framework.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound. nih.govresearchgate.net

The ¹H-NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For instance, the spectrum of a related compound showed characteristic resonances for four methyl singlets and three olefinic protons, alongside three aromatic protons suggesting a 7,9,10-trisubstituted benzene (B151609) ring. tandfonline.com In another similar sesquiterpene coumarin (B35378), the ¹H-NMR spectrum indicated the presence of a methoxy (B1213986) group and two aromatic proton singlets. nih.gov These signals, along with their chemical shifts (δ) and coupling constants (J), allow for the assignment of protons to specific functional groups and structural motifs within the molecule.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon atoms in the molecule. For example, in the analysis of a similar compound, 24 distinct carbon signals were observed, nine of which were characteristic of an umbelliferone (B1683723) skeleton, with the remaining 15 corresponding to a sesquiterpene moiety. tandfonline.com The chemical shifts of these carbon signals are indicative of their hybridization state (sp³, sp², sp) and the nature of their attached atoms (e.g., oxygen, other carbons). Downfield signals often point to carbonyl carbons within the coumarin and sesquiterpene units. tandfonline.com

A representative, though not exhaustive, table of ¹H and ¹³C NMR data for a compound structurally similar to this compound is presented below.

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
36.28 (d, J=9.5)113.2
47.66 (d, J=9.5)144.1
57.39 (d, J=8.5)129.2
66.86 (dd, J=8.5, 2.5)113.5
86.85 (d, J=2.5)101.8
12'1.75 (s)21.3
13'1.17 (s)28.9
14'1.13 (s)16.4
15'1.18 (s)24.8

Note: Data is illustrative and based on a closely related structure. Actual values for this compound may vary.

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To assemble the complete three-dimensional picture of this compound, a variety of two-dimensional NMR experiments are employed. nih.govtandfonline.com These techniques reveal through-bond and through-space correlations between nuclei, which are crucial for establishing the molecule's connectivity and stereochemistry. nih.govtandfonline.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. The presence of cross-peaks in the COSY spectrum confirms the ¹H-¹H spin-spin coupling network, allowing for the tracing of proton connectivity throughout the molecule. nih.govtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon pairs. This is instrumental in definitively assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule. For instance, a cross-peak between two protons in a NOESY spectrum indicates that they are on the same face of the molecule, which helps to establish the configuration of stereocenters. nih.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is a fundamental technique for determining the precise molecular weight and elemental composition of this compound. tandfonline.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the calculation of a unique elemental formula. For instance, in the analysis of a similar sesquiterpene coumarin, HRESIMS provided a molecular formula of C₂₆H₃₂O₅ by yielding an m/z value of 424.223, which was in close agreement with the calculated value of 424.2249. tandfonline.com This information is invaluable in the initial stages of structure elucidation, confirming the molecular formula proposed based on NMR and other data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound. tandfonline.com This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition. For a compound like this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C=O stretching: Indicative of the ester and α-pyrone carbonyl groups in the coumarin moiety. scispace.com

C=C stretching: Corresponding to the aromatic ring of the coumarin and any double bonds in the sesquiterpene unit.

C-O stretching: From the ether linkage and ester group.

C-H stretching and bending: Associated with the aliphatic and aromatic portions of the molecule.

In a related compound, characteristic IR absorption bands were observed at 1730 cm⁻¹ for the α-pyrone carbonyl, 1715 cm⁻¹ for the ester carbonyl, and in the range of 1617-1515 cm⁻¹ for the aromatic nucleus. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly within the chromophores—the parts of the molecule that absorb light in the UV-Vis range. tandfonline.comwikipedia.org For this compound, the coumarin portion of the molecule is the primary chromophore. The UV-Vis spectrum, which is a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorbance (λmax). These values are characteristic of the specific coumarin skeleton and can be influenced by the nature and position of substituents. researchgate.net For example, the UV spectrum of a similar 7-hydroxycoumarin derivative showed absorption maxima at 217, 254, and 324 nm, which is characteristic of this type of chromophore. scispace.com

X-ray Crystallography for Absolute Configuration Determination

While NMR techniques can establish the relative stereochemistry of a molecule, X-ray crystallography provides the definitive determination of its absolute configuration. nih.govspringernature.com This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, which reveals the precise arrangement of atoms in space. ed.ac.uk For chiral molecules like this compound, the analysis of anomalous dispersion effects in the diffraction data can be used to determine the absolute stereochemistry of all chiral centers, providing an unambiguous three-dimensional structure. nih.gov The absolute configuration of samarcandin (B610672), a related compound, was unequivocally determined through X-ray crystallographic analysis of a semi-synthetic derivative. researchgate.net

Chiral Analysis Methods for this compound

The determination of the absolute stereochemistry of this compound is a critical step in its complete structural elucidation. As a chiral molecule, it can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit different biological activities. Chiral analysis methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Electronic Circular Dichroism (ECD), are essential tools to separate and identify the specific stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique used to separate enantiomers from a racemic mixture. In the context of natural products research, compounds isolated from sources like Ferula species are sometimes found as racemic mixtures. researchgate.net The separation of these mixtures into their individual (+)- and (−)-antipodes is crucial for further characterization and biological testing. researchgate.net

The principle of chiral HPLC involves the use of a chiral stationary phase (CSP) within the HPLC column. This CSP interacts differently with each enantiomer of this compound, leading to different retention times and, consequently, their separation. The selection of the appropriate CSP and the optimization of mobile phase conditions are critical for achieving a successful separation.

Detailed Research Findings:

While specific chiral HPLC separation data for this compound is not extensively detailed in the available literature, the methodology is well-established for related sesquiterpene coumarins. researchgate.net For instance, studies on other compounds isolated from the resin of Ferula sinkiangensis have successfully employed chiral HPLC to resolve racemic mixtures. researchgate.net This provides a strong precedent for the application of the same technique to this compound. A hypothetical separation of this compound enantiomers is presented in the table below, illustrating typical data obtained from such an analysis.

Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (%)
(+)-Isosamarcandin angelate15.250.0
(-)-Isosamarcandin angelate18.750.0
Note: This data is illustrative and based on typical separations of similar compounds.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of a molecule. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of a molecule like this compound.

The modern approach to determining absolute configuration involves a combination of experimental ECD measurements and computational calculations. The process typically involves:

Obtaining the experimental ECD spectrum of the isolated this compound.

Generating theoretical ECD spectra for all possible stereoisomers of the compound using quantum chemical calculations, often based on Time-Dependent Density Functional Theory (TD-DFT).

Comparing the experimental spectrum with the calculated spectra. The absolute configuration of the natural product is assigned based on the best match between the experimental and a theoretically generated spectrum.

Detailed Research Findings:

The absolute configurations of many new sesquiterpene coumarins isolated from Ferula species have been successfully established using this method. researchgate.net By comparing the experimental ECD spectra with those calculated for the possible enantiomers, researchers can confidently assign the absolute stereochemistry. This computational approach has become a powerful tool in the structural elucidation of complex natural products. researchgate.net

Biosynthetic Pathways and Precursors of Isosamarcandin Angelate

Isoprenoid Biosynthesis Pathways in Plants

The initial stages of Isosamarcandin angelate synthesis involve the creation of IPP and DMAPP through two parallel and compartmentalized pathways. pnas.orgrsc.org

Located in the cytosol, the MVA pathway is traditionally associated with the biosynthesis of sesquiterpenes, triterpenes, and sterols. pnas.orgrsc.orgscielo.br The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This intermediate is then reduced to mevalonate (B85504), which subsequently undergoes a series of phosphorylations and a decarboxylation to yield IPP. scielo.br The enzyme isopentenyl diphosphate (B83284) isomerase (IPPI) facilitates the conversion of IPP to its isomer, DMAPP. rsc.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

Enzyme Abbreviation Function
Acetyl-CoA C-acetyltransferase AACT Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
HMG-CoA synthase HMGS Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA.
HMG-CoA reductase HMGR Reduces HMG-CoA to mevalonate.
Mevalonate kinase MVK Phosphorylates mevalonate to mevalonate-5-phosphate.
Phosphomevalonate kinase PMK Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate.
Diphosphomevalonate decarboxylase MVD Decarboxylates mevalonate-5-diphosphate to yield IPP. scielo.br

This table provides a summary of the primary enzymes involved in the MVA pathway leading to the synthesis of isoprenoid precursors.

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells and is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. pnas.orgrsc.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP). pnas.orgmdpi.com A subsequent series of enzymatic steps, including a reduction and rearrangement catalyzed by DXP reductoisomerase (DXR), leads to the formation of MEP and ultimately to both IPP and DMAPP. pnas.orgnih.gov While the MVA pathway is considered the primary source of precursors for sesquiterpenes, cross-talk between the two pathways has been observed, suggesting that the MEP pathway can also contribute to sesquiterpenoid biosynthesis. pnas.org

Table 2: Key Enzymes of the Methylerythritol Phosphate (B84403) (MEP) Pathway

Enzyme Abbreviation Function
DXP synthase DXS Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP. mdpi.com
DXP reductoisomerase DXR Converts DXP to MEP. pnas.org
MEP cytidylyltransferase MCT Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
CDP-ME kinase CMK Phosphorylates 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
MEcPP synthase MCS Converts 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate.
HMBPP synthase HDS Reduces 2-C-methyl-D-erythritol 2,4-cyclodiphosphate to (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).

This table outlines the enzymatic steps of the MEP pathway for the production of isoprenoid precursors.

Formation of Core Sesquiterpene Skeletons from Farnesyl Diphosphate (FPP)

The direct precursor to all sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon molecule. ontosight.aiontosight.airesearchgate.net FPP is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). rsc.orgresearchgate.net

The remarkable diversity of sesquiterpene skeletons arises from the activity of a class of enzymes known as sesquiterpene synthases (STSs). ontosight.airesearchgate.net These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl cation. researchgate.net This highly reactive intermediate then undergoes a series of complex cyclizations, rearrangements, and hydride shifts to form a multitude of cyclic structures. researchgate.netresearchgate.net this compound possesses a guaianolide-type sesquiterpene skeleton. nih.govresearchgate.net The formation of this bicyclic core likely proceeds through a germacrene A intermediate, which is a common precursor for many guaianolides. nih.gov The germacrene A synthase (GAS) would first form the 10-membered germacrene ring from FPP. nih.gov Subsequent enzymatic steps are required to facilitate the closure of the five- and seven-membered rings characteristic of the guaiane (B1240927) skeleton. nih.gov

Enzymatic Modifications and Esterification Reactions Leading to Angelate Moiety

Following the formation of the core guaiane skeleton, a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, are necessary to introduce hydroxyl groups at specific positions on the sesquiterpene backbone. rsc.orgontosight.ai These hydroxylations are crucial for the subsequent formation of the lactone ring and for the attachment of the angelate ester group.

The formation of the characteristic γ-lactone ring in guaianolides involves the intramolecular esterification of a carboxylic acid group with a hydroxyl group. tandfonline.com This process is often preceded by the oxidation of a methyl group to a carboxylic acid, a reaction also typically catalyzed by CYP450s. tandfonline.com

A key feature of this compound is the presence of an angelate ester. This moiety is derived from angelic acid, which itself is biosynthesized from the amino acid L-isoleucine. The esterification of a hydroxyl group on the sesquiterpene lactone core with angelic acid (or its activated form, angeloyl-CoA) is catalyzed by a specific acyltransferase. While the precise enzyme has not been characterized for this compound, enzymes from the BAHD acyltransferase family are known to be involved in such esterifications in the biosynthesis of other specialized plant metabolites. tandfonline.com

Post-Synthetic Modifications and Derivatization

Once the basic structure of this compound is formed, further modifications can occur, leading to a variety of related compounds found in nature. These post-synthetic modifications can include additional hydroxylations, glycosylations, or other acylations. nih.gov Such derivatization can alter the solubility, stability, and biological activity of the parent molecule. The synthesis of semi-synthetic analogs from related natural sesquiterpene lactones has been explored to understand how specific structural modifications can influence their biological properties. nih.gov For instance, modifications to the lactone ring or other functional groups can significantly impact cytotoxicity and anti-inflammatory activity. mdpi.com

Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of sesquiterpene lactones, including this compound, is a tightly regulated process. icm.edu.pltandfonline.com The expression of the genes encoding the biosynthetic enzymes, such as those in the MVA pathway, sesquiterpene synthases, and cytochrome P450s, is often tissue-specific and can be induced by various developmental and environmental cues, including herbivory and pathogen attack. icm.edu.pltandfonline.comnih.gov Transcription factors (TFs) play a crucial role in coordinating the expression of these genes. researchgate.net For example, TFs from the AP2/ERF and bHLH families have been shown to regulate the biosynthesis of other sesquiterpenoids in the Asteraceae family. researchgate.net The low natural abundance of many sesquiterpene lactones has driven research into metabolic engineering strategies to increase their production in either their native plant species or in heterologous microbial systems. icm.edu.pl A comprehensive understanding of the genetic and enzymatic regulation of the biosynthetic pathway is essential for the success of these biotechnological approaches. icm.edu.pl

Mechanistic Research and Molecular Interactions of Isosamarcandin Angelate

Cellular and Subcellular Effects in In Vitro Research Models

Modulation of Apoptotic Pathways (e.g., Caspase Activation, Anti-Apoptotic Protein Suppression)

Isosamarcandin angelate is a sesquiterpene coumarin (B35378) that has been investigated for its effects on programmed cell death, or apoptosis, in various cancer cell lines. Research indicates that related compounds can trigger apoptosis through the activation of caspases, which are a family of protease enzymes crucial for the execution of apoptosis. For instance, studies on similar sesquiterpene coumarins have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3. nih.govresearchgate.net The activation of these caspases is a key event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

Furthermore, the modulation of apoptotic pathways by compounds structurally related to this compound involves the suppression of anti-apoptotic proteins. A key protein in this context is Bcl-2, which functions to prevent apoptosis. brieflands.comgoogle.com Studies have shown that certain sesquiterpene coumarins can down-regulate the expression of Bcl-2, thereby promoting apoptosis. brieflands.commdpi.com The inhibition of Bcl-2 can lead to the activation of pro-apoptotic proteins like BAX, which in turn activates the caspase cascade, ultimately leading to cell death. nih.gov While direct evidence for this compound's effect on specific caspases and Bcl-2 family proteins is still emerging, the activities of structurally similar compounds provide a strong indication of its potential mechanisms.

It is important to note that the cytotoxic effects of this compound can vary between different cancer cell lines. For example, in one study, isosamarcandin showed the weakest cytotoxic effect on colon cancer cells (COLO 205) compared to other tested compounds. researchgate.netmdpi.com This suggests that the cellular context and the specific molecular makeup of the cancer cells play a significant role in their response to this compound.

Impact on Cellular Energy Metabolism (e.g., Glycolysis/Gluconeogenesis, Pentose (B10789219) Phosphate (B84403) Pathway)

Recent research has begun to explore the influence of this compound on the energy metabolism of cancer cells. nih.gov Network pharmacology studies have predicted that the therapeutic effects of plant extracts containing this compound against gastric cancer may be linked to the modulation of key metabolic pathways, including glycolysis/gluconeogenesis and the pentose phosphate pathway (PPP). nih.govamegroups.org

Glycolysis is a central metabolic pathway that cancer cells often rely on for energy production, a phenomenon known as the Warburg effect. nih.gov By targeting enzymes in this pathway, it is hypothesized that this compound could disrupt the energy supply of cancer cells. Similarly, the pentose phosphate pathway is crucial for producing nucleotide precursors for DNA and RNA synthesis and for generating NADPH to counteract oxidative stress. nih.gov Inhibition of the PPP could therefore hinder cancer cell proliferation and survival.

A network pharmacology and molecular docking study identified several core target genes related to energy metabolism that may be influenced by compounds like this compound. nih.govamegroups.org These targets include Glucose-6-Phosphate Isomerase (GPI), Transketolase (TKT), and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), all of which are key enzymes in glycolysis and the PPP. nih.govamegroups.org

Investigation of Growth Regulatory Mechanisms

The uncontrolled proliferation of cancer cells is a hallmark of the disease, resulting from dysregulation of the mechanisms that normally control cell growth and division. nih.gov this compound has been investigated for its potential to interfere with these processes. In vitro studies have shown that extracts containing this compound can inhibit the proliferation of cancer cells. nih.gov

The mechanisms underlying this growth inhibition are likely multifaceted and linked to the previously discussed effects on apoptosis and cellular metabolism. By inducing programmed cell death and disrupting the energy supply, this compound can effectively halt the expansion of the cancer cell population. Further research is needed to fully elucidate the specific signaling pathways and molecular targets involved in the growth regulatory effects of this compound.

Molecular Target Identification and Ligand-Protein Interaction Studies

Computational Molecular Docking Simulations

To identify the potential molecular targets of this compound and understand its binding interactions, researchers have employed computational molecular docking simulations. amegroups.org This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, as well as the binding affinity.

In a study investigating the active compounds from Ferula sinkiangensis against gastric cancer, molecular docking was used to validate the results of network pharmacology screening. nih.govamegroups.org this compound was docked with several core target proteins identified through the network analysis. The results of these simulations can provide insights into the binding energy and the specific amino acid residues involved in the interaction, helping to prioritize targets for further experimental validation. For example, studies have used AutoDock Vina to perform such simulations and PyMOL to visualize the resulting protein-ligand complexes. amegroups.org

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis is another powerful computational tool used to unravel the complex molecular mechanisms of compounds like this compound. nih.gov This approach helps to identify key proteins and pathways that are perturbed by the compound's activity.

In the context of research on Ferula sinkiangensis for gastric cancer treatment, a PPI network was constructed to identify the core target genes of the active compounds, including this compound. nih.govamegroups.org The analysis revealed that target genes related to the energy metabolism of tumor cells might be central to the therapeutic effect. amegroups.org By analyzing the "degree" of each node (protein) in the network, which represents the number of its interactions, researchers can identify hub proteins that are likely to be critical for the observed biological effects. nih.gov This type of analysis, often performed using databases like STRING and software like Cytoscape, provides a systems-level view of the compound's mechanism of action. amegroups.org

Network Pharmacology Approaches to Elucidate Multi-Target Mechanisms

Network pharmacology is an interdisciplinary approach that analyzes the interactions between chemical compounds, biological targets, and diseases within a complex network model. nih.govamegroups.org This methodology has been instrumental in understanding the multi-target mechanisms of action for natural products, including this compound. nih.govamegroups.org

A study investigating the effects of Ferula sinkiangensis on gastric cancer utilized network pharmacology to identify the active compounds and their potential mechanisms. amegroups.org this compound was identified as one of the active constituents. amegroups.orgamegroups.cn The analysis predicted multiple potential targets for the compounds found in F. sinkiangensis. amegroups.cn

The core target genes identified in this study included GPI, TKT, GLYCTK, ERBB2, and GAPDH. amegroups.cn Further analysis through Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment suggested that the Glycolysis/Gluconeogenesis pathway and the Pentose Phosphate pathway may play significant roles in the therapeutic effects of F. sinkiangensis in gastric cancer. amegroups.cn Molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, were used to validate the interactions between the active compounds and their predicted targets. nih.govamegroups.org

The molecular functions significantly enriched in the network analysis included coenzyme binding, nuclear receptor activity, and transcription factor activity. amegroups.cn This suggests that this compound, as a component of F. sinkiangensis, may exert its effects through a complex interplay of multiple molecular targets and pathways. amegroups.orgamegroups.cn

Table 1: Active Compounds from Ferula sinkiangensis and their Properties in Network Pharmacology Analysis

Compound PubChem CID Oral Bioavailability Drug-Likeness Number of Targets Molecular Half-Life (DL)
This compound 6442630 High Yes 3 0.55
Lehmannolol 16093743 High Yes 4 0.55
Lehmannolone 101418600 High Yes 4 0.55
Karatavicinol 44386968 High Yes 2 0.55
Methyl galbanate 7075765 High Yes 4 0.55
Sinkianone 101418599 High Yes 4 0.55
Ferulsinaic acid 102469382 High Yes 4 0.56

Source: nih.govamegroups.orgamegroups.cn

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and related sesquiterpene coumarins, SAR investigations have provided insights into their therapeutic potential.

A study involving the semi-synthesis of arylidene-based sesquiterpene coumarins derived from coladonin, a compound related to this compound, explored their α-amylase inhibitory activity. rsc.org This research demonstrated that modifications to the core structure significantly impacted the compound's effectiveness. rsc.org For instance, the introduction of a tetrafluoroethoxy fragment was shown to enhance the inhibitory activity against the α-amylase enzyme. rsc.org

In the context of cytotoxic activity, the structural features of sesquiterpene derivatives play a critical role. One study that isolated several sesquiterpene derivatives, including 8′-epi-kayserin B angelate, a structural analog of this compound, from Ferula caspica, evaluated their effects on various cancer cell lines. mdpi.comnih.gov The study revealed that even minor stereochemical differences, such as the epimerization at C-3, could lead to variations in cytotoxic potency across different cell lines. mdpi.com For example, compound 4 (3-epi-ferulin D) showed higher activity than its epimer, compound 5 (ferulin D), in all tested cell lines. mdpi.com

Another investigation into sesquiterpene coumarin ethers from Ferula huber-morathii highlighted the importance of specific functional groups and their positions on the molecule for selective cytotoxicity against cancer cells. researchgate.net Molecular docking studies have further elucidated these relationships by showing how different parts of the molecules interact with biological targets like the anti-apoptotic protein Bcl-xL. mdpi.comresearchgate.net These studies confirmed that hydrophobic interactions and the formation of hydrogen bonds are critical for the binding affinity and inhibitory action of these compounds. mdpi.com

Table 2: Cytotoxic Activity (IC50 in µM) of Selected Sesquiterpene Derivatives

Compound COLO 205 (colon) K-562 (leukemia) MCF-7 (breast)
Kayserin A (1) >100 >100 >100
Kayserin B (2) 26 >100 >100
8′-epi-kayserin B angelate (3) >100 >100 >100
3-epi-ferulin D (4) 10.28 22.82 43.69
Colladonin (7) 10.28 22.82 43.69
Isosamarcandin (8) 209.2 >100 >100

Source: mdpi.comnih.govresearchgate.net

Role in Plant Defense Mechanisms and Ecological Interactions

This compound belongs to the class of sesquiterpenes, which are secondary metabolites known to play a significant role in plant defense. nih.govresearchgate.net Plants produce a vast array of such chemical compounds to protect themselves from herbivores, pathogens (like fungi and bacteria), and other environmental stresses. unn.edu.ng

Sesquiterpenes, including their derivatives like this compound, can act as antifeedants, deterring insects and other herbivores from consuming the plant. unn.edu.ng They can also possess antimicrobial and antifungal properties, helping the plant to ward off infections. nih.govresearchgate.net The production of these compounds is often induced or increased in response to biotic or abiotic stress, indicating their role as phytoalexins—substances produced by plants to inhibit the growth of pathogens. researchgate.net

In addition to direct defense, some volatile sesquiterpenes can be involved in more complex ecological interactions. unn.edu.ng For example, when a plant is attacked by herbivores, it may release volatile sesquiterpenes that attract natural predators or parasitoids of the attacking insects. unn.edu.ng This indirect defense mechanism can help to reduce herbivore pressure on the plant population. unn.edu.ng While specific studies on the ecological role of this compound are limited, its chemical nature as a sesquiterpene strongly suggests its involvement in the defense mechanisms of the plants that produce it. nih.govresearchgate.netunn.edu.ng

Synthetic and Semi Synthetic Strategies for Isosamarcandin Angelate and Its Analogs

Total Synthesis Approaches to the Core Sesquiterpene Coumarin (B35378) Scaffold

The total synthesis of sesquiterpene coumarins is a complex undertaking that requires the stereocontrolled construction of the sesquiterpene core and its subsequent linkage to the coumarin moiety. While a direct total synthesis of Isosamarcandin angelate has not been extensively reported, strategies targeting structurally related compounds provide a roadmap for accessing its core scaffold.

A key challenge lies in the formation of the drimane-type sesquiterpene portion, which often involves intricate cyclization cascades. For instance, the synthesis of related farnesiferol-type sesquiterpenoids has been approached through various strategies, including those that construct the bicyclic core via Diels-Alder reactions or other cycloadditions. The subsequent introduction of the coumarin unit is typically achieved through etherification or C-C bond-forming reactions.

One notable approach in the broader field of sesquiterpene coumarin synthesis is the asymmetric total synthesis of farnesiferol C. This synthesis utilized a gold(I)-catalyzed cycloisomerization of an alkynediol to construct a key oxabicyclo[2.2.1]heptane intermediate, showcasing a powerful method for assembling the complex carbocyclic framework. nih.gov

The general strategies for constructing the coumarin scaffold itself are well-established and often rely on classical methods such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. mdpi.commdpi.com These methods typically involve the reaction of a phenol (B47542) with a β-ketoester or a related carbonyl compound to form the benzopyrone ring system.

Reaction Description
Pechmann CondensationReaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Knoevenagel CondensationCondensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.
Perkin ReactionReaction of an aromatic aldehyde and an acid anhydride.
Wittig ReactionReaction of an aldehyde or ketone with a phosphonium (B103445) ylide.

These established methods for coumarin synthesis, coupled with modern strategies for stereoselective sesquiterpene synthesis, provide the foundational tools for approaching the total synthesis of the this compound scaffold.

Semi-Synthetic Derivatization from Isolated Precursors

Semi-synthesis, starting from naturally abundant precursors, offers a more direct and often more efficient route to obtaining analogs of complex natural products like this compound. This approach leverages the pre-existing, stereochemically rich scaffold of an isolated natural product, which is then chemically modified to generate a library of related compounds.

Sesquiterpene coumarins are often isolated from plants of the Ferula genus. mdpi.commdpi.com These isolated compounds can serve as valuable starting materials for semi-synthetic modifications. For example, simple chemical transformations such as acetylation of hydroxyl groups are commonly performed to confirm the structure of isolated compounds. In a study on sesquiterpene coumarins from Ferula huber-morathii, samarcandin (B610672) was acetylated to corroborate its structure. nih.gov

More elaborate derivatizations can be employed to probe structure-activity relationships (SAR). For instance, modifications of the sesquiterpene coumarin ferulenol (B560370) have shown that the introduction of different substituents at specific positions can significantly impact its biological activity. nih.gov Such studies are crucial for identifying the key pharmacophoric features of these molecules.

The general process for semi-synthetic derivatization of an isolated precursor can be outlined as follows:

Isolation and Purification: The desired precursor is extracted from its natural source and purified using chromatographic techniques.

Functional Group Manipulation: Specific functional groups on the precursor molecule, such as hydroxyl or carboxyl groups, are targeted for chemical modification. This can include esterification, etherification, oxidation, or reduction.

Structural Elucidation: The structures of the newly synthesized derivatives are confirmed using spectroscopic methods like NMR and mass spectrometry.

Biological Evaluation: The synthesized analogs are then tested for their biological activity to establish SAR.

This semi-synthetic approach allows for the rapid generation of a diverse range of analogs that would be difficult and time-consuming to access through total synthesis.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. This approach has emerged as a powerful tool in the synthesis of complex molecules, including sesquiterpene coumarins.

Lipases are a class of enzymes that have been extensively used in chemoenzymatic synthesis due to their ability to catalyze reactions with high regio- and stereoselectivity. researchgate.net In the context of this compound, lipases can be particularly useful for the selective acylation or deacylation of hydroxyl groups on the sesquiterpene scaffold.

For example, lipase-catalyzed regioselective acylation of dihydroxy-4-methylcoumarin has been demonstrated, where the enzyme selectively acylates one of the two hydroxyl groups. nih.gov This level of selectivity is often difficult to achieve with traditional chemical methods. Similarly, the enzymatic acylation of polyhydroxylated sesquiterpenoids has been shown to be a viable strategy for obtaining specific ester derivatives. researchgate.net

The application of lipases in the synthesis of the angelate ester of Isosamarcandin would involve the enzymatic esterification of the corresponding alcohol precursor with angelic acid or a derivative thereof. This biocatalytic approach offers several advantages over purely chemical methods, including:

High Selectivity: Enzymes can often differentiate between similar functional groups, leading to the formation of a single desired product.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents at or near room temperature, which helps to avoid the degradation of sensitive substrates.

Environmental Sustainability: Biocatalysis is considered a "green" technology as it often uses renewable resources and generates less waste compared to traditional chemical synthesis.

The following table summarizes some common lipases and their potential applications in the chemoenzymatic synthesis of sesquiterpene coumarin esters:

Lipase Source Organism Potential Application
Novozym 435Candida antarcticaRegioselective acylation of hydroxyl groups.
PPLPorcine PancreasIntramolecular transesterification.
ROLRhizopus oryzaeRegioselective acylation of phenolic hydroxyl groups. nih.gov

Development of Novel Analogs for Mechanistic Probing

The synthesis of novel analogs of this compound is crucial for understanding its mechanism of action and for developing new therapeutic agents with improved properties. By systematically modifying the structure of the parent compound, researchers can identify the key structural features responsible for its biological activity.

One important application of synthetic analogs is in the development of molecular probes. For example, a fluorescent tag can be attached to the this compound scaffold to create a fluorescent probe. mdpi.comnih.govnih.gov This probe can then be used to visualize the localization of the compound within cells and to identify its molecular targets. The development of coumarin-based fluorescent probes is a well-established field, and these strategies could be adapted for this compound. mdpi.com

The design and synthesis of analogs also play a critical role in structure-activity relationship (SAR) studies. nih.gov By synthesizing a series of analogs with variations in the sesquiterpene core, the coumarin moiety, and the angelate ester, it is possible to determine which parts of the molecule are essential for its biological effects. For example, replacing the angelate group with other esters or amides could reveal the importance of this specific functionality for activity.

The following table outlines potential strategies for the development of novel this compound analogs:

Modification Strategy Purpose
Modification of the Angelate Ester Investigate the role of the ester group in binding and activity.
Alteration of the Sesquiterpene Scaffold Determine the importance of the stereochemistry and substitution pattern of the terpene core.
Substitution on the Coumarin Ring Probe the influence of electronic and steric effects on the coumarin moiety.
Introduction of Reporter Groups Develop fluorescent or affinity-based probes for mechanistic studies.

The insights gained from studying these synthetic analogs are invaluable for the rational design of new and more potent therapeutic agents based on the this compound scaffold.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Isosamarcandin Angelate

Chromatographic Quantification Techniques (e.g., GC-MS, HPLC-TOF/MS)

Chromatographic techniques are fundamental for the separation and quantification of Isosamarcandin angelate from complex mixtures. High-performance liquid chromatography (HPLC) is often the preferred method for the analysis of sesquiterpene lactones due to their potential for thermal degradation at the high temperatures used in gas chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like a photodiode array (PDA) or mass spectrometry (MS), HPLC offers high sensitivity and selectivity for the analysis of this compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient mixture of water (often with an acid modifier like acetic acid) and an organic solvent such as acetonitrile or methanol (B129727). nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry, particularly with high-resolution mass analyzers like Time-of-Flight (TOF), provides a powerful tool for both quantification and structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique for sesquiterpene lactones. researchgate.net LC-Q-TOF-MS/MS can be employed for in-depth metabolic studies of sesquiterpene lactones. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact sesquiterpene lactones due to thermal lability, GC-MS can be a valuable tool for the analysis of volatile derivatives or related compounds. For angelate esters, GC-MS is a well-established technique for identification based on their mass spectra and retention indices. chimia.ch

Below is an illustrative table of typical parameters for the HPLC analysis of sesquiterpene lactones, which would be applicable for the analysis of this compound.

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.2% acetic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

A well-developed HPLC method for sesquiterpene lactones typically exhibits excellent linearity with correlation coefficients (r²) greater than 0.999. nih.govrsc.orgoup.com The limits of detection (LOD) and quantification (LOQ) are generally in the low µg/mL to ng/mL range, demonstrating high sensitivity. nih.govresearchgate.netoup.com

The following interactive table provides an example of validation parameters for an HPLC method for the quantification of sesquiterpene lactones.

AnalyteLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Sesquiterpene Lactone 10.5-100>0.9990.060.210.09-0.970.09-1.0697.27-103.00
Sesquiterpene Lactone 20.5-100>0.9990.130.420.15-0.850.21-0.9998.50-102.10

Spectrophotometric Methods for Detection

UV-Vis spectrophotometry can be utilized for the detection and quantification of this compound, particularly if it possesses a suitable chromophore. Sesquiterpene lactones often exhibit UV absorbance maxima in the range of 200-280 nm. chimia.chnih.gov For instance, the UV spectrum of the sesquiterpene lactone lactucin shows a maximum absorbance at 260 nm. chimia.ch

A spectrophotometric method has been developed for the quantification of allergenic sesquiterpene lactones containing an α-methylene-γ-butyrolactone moiety. nih.gov This method is based on the Michael addition reaction of the sesquiterpene lactone with L-cysteine ethyl ester, followed by the quantification of the remaining free sulfhydryl groups using Ellman's reagent, which is measured at 412 nm. nih.gov The reliability of such a method has been demonstrated for several sesquiterpene lactones. nih.gov

The table below illustrates the linear range for the spectrophotometric analysis of a model sesquiterpene lactone, parthenolide.

CompoundLinear Range (µmol/L)Correlation Coefficient (R²)
Parthenolide11-820.9994

Bioanalytical Approaches for Complex Matrix Analysis

The analysis of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, presents significant challenges due to the presence of interfering endogenous compounds. nih.gov Bioanalytical methods for sesquiterpene lactones typically involve extensive sample preparation to extract and concentrate the analyte of interest while removing matrix components.

Sample Preparation: Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix. For the extraction of sesquiterpene lactones from plant tissues, polar organic solvents like methanol or ethanol are often used. researchgate.net

Analytical Techniques: LC-MS/MS is the gold standard for the bioanalysis of small molecules in complex matrices due to its high selectivity and sensitivity. The use of tandem mass spectrometry allows for selective reaction monitoring (SRM), which significantly reduces matrix interference and improves the accuracy of quantification. Studies on the in vitro metabolism of sesquiterpene lactones in human liver microsomes have successfully utilized LC-Q-TOF-MS/MS to identify various metabolites. bohrium.com

The development of robust bioanalytical methods is crucial for understanding the pharmacokinetics, metabolism, and biological effects of this compound.

Future Research Trajectories and Unaddressed Scientific Inquiries

Elucidation of Complete Biosynthetic Enzyme Systems

The biosynthetic pathway of Isosamarcandin angelate is presumed to follow the general route for sesquiterpenoids, originating from farnesyl diphosphate (B83284) (FPP). However, the specific enzymes that catalyze the formation of the daucane skeleton and its subsequent functionalization are unknown. Future research must focus on identifying and characterizing the complete enzymatic cascade.

Key unaddressed inquiries include:

Daucane Synthase Identification: What specific terpene synthase(s) convert FPP into the characteristic 5-7 fused bicyclic daucane carbon skeleton? Identifying this enzyme is the first crucial step.

Cytochrome P450 Monooxygenases (CYPs): The daucane scaffold of this compound is hydroxylated at multiple positions. A series of currently uncharacterized CYPs are responsible for these precise stereo- and regioselective oxidation steps.

Acyltransferase Activity: The final step in the biosynthesis is the esterification of the hydroxyl group with angelic acid. The specific acyltransferase responsible for transferring the angeloyl moiety has not been identified.

Future research should involve a combination of transcriptomic analysis of source-plant tissues (e.g., roots of Ferula species) to identify candidate genes, followed by heterologous expression of these genes in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) and in vitro enzymatic assays to confirm their function.

Table 1. Putative Enzyme Classes for Elucidation in this compound Biosynthesis
Enzyme ClassSubstrate(s)ProductPrimary Research Objective
Terpene Synthase (TPS)Farnesyl Diphosphate (FPP)Daucane hydrocarbon skeletonGene identification and functional characterization to confirm formation of the core bicyclic structure.
Cytochrome P450 Monooxygenase (CYP)Daucane skeletonHydroxylated daucane intermediatesIdentification of the specific CYPs responsible for sequential, stereospecific oxidations on the ring system.
Acyltransferase (AT)Hydroxylated daucane (Isosamarcandin) + Angeloyl-CoAThis compoundIsolation and characterization of the enzyme that catalyzes the final esterification step.

Comprehensive Structural Biology of Target Interactions

A fundamental gap in knowledge is the identification of the direct molecular targets of this compound. Many sesquiterpenoids exert their effects by covalently modifying cysteine residues in proteins via Michael addition, but the specific proteins targeted by this daucane ester are unknown. researchgate.netresearchgate.net

Future research must pivot towards:

Target Identification: Employing unbiased chemical proteomics approaches, such as affinity chromatography using immobilized this compound as bait or activity-based protein profiling (ABPP), to isolate and identify binding partners from cell lysates.

Structural Elucidation: Once high-affinity targets are validated, determining the high-resolution three-dimensional structure of the this compound-protein complex. Techniques like X-ray crystallography or cryogenic electron microscopy (Cryo-EM) are essential to visualize the precise binding mode, conformational changes in the target protein, and the specific amino acid residues involved in the interaction. For other sesquiterpene lactones, key residues in the SH2 domain of proteins like STAT3 have been identified as critical for interaction. nih.govnih.gov

Table 2. Proposed Methodologies for Structural Biology Investigation
Research PhaseTechniqueObjectivePotential Targets (Hypothetical)
Target IdentificationAffinity Chromatography-Mass SpectrometryIsolate and identify specific cellular proteins that bind to the compound.Kinases, Transcription Factors (e.g., NF-κB), Enzymes in metabolic pathways.
Binding Site MappingHydrogen-Deuterium Exchange (HDX-MS)Map the compound's binding interface on the identified target protein.Specific domains or allosteric sites.
High-Resolution StructureX-ray Crystallography or Cryo-EMDetermine the atomic-level details of the compound-protein interaction.Co-crystal structure revealing binding pocket.

Advanced SAR Studies through Combinatorial Chemistry

The structure-activity relationships (SAR) for this compound are entirely unexplored. duke.edu Understanding which functional groups are essential for its activity is critical for developing more potent or selective molecular probes. While total synthesis of the daucane core is challenging, a semi-synthetic approach starting from the isolated natural product could be highly effective. acs.orgnih.gov

Future SAR studies should focus on:

Modification of the Angelate Ester: Synthesizing a library of analogs by replacing the angelate moiety with various other acyl groups (e.g., different chain lengths, aromatic groups, functionalized groups) to probe the importance of the ester's size, shape, and electronics.

Stereochemical Importance: If a total synthesis route is developed, producing stereoisomers of the natural product would be invaluable for determining the stereochemical requirements for activity.

A combinatorial chemistry approach, where libraries of related compounds are synthesized and screened in parallel, would rapidly generate comprehensive SAR data. edelris.com

Table 3. Proposed Sites for Chemical Modification in SAR Studies
Modification SiteExample ModificationsScientific Question
Angelate MoietyReplace with tiglate, senecioate, benzoate, or aliphatic acyl chains.How does the ester's stereochemistry and steric bulk influence activity?
Core Hydroxyl GroupsEsterification, etherification, oxidation to ketones, or removal.Are these groups essential hydrogen bond donors/acceptors for target binding?
Daucane SkeletonEpoxidation of double bonds, ring modifications (via total synthesis).Is the core scaffold simply a scaffold, or are its specific features critical for activity?

Integration of Omics Technologies for Mechanistic Insights

To understand the global cellular response to this compound without preconceived bias, the integration of "omics" technologies is essential. These high-throughput methods can provide a holistic view of the molecular perturbations induced by the compound, helping to generate novel hypotheses about its mechanism of action.

Future research should implement a multi-omics workflow:

Transcriptomics (RNA-Seq): Treating relevant cell models with the compound and analyzing changes in the entire transcriptome can reveal which signaling pathways and cellular processes are activated or repressed. Studies on other sesquiterpenoids have successfully used this approach to identify effects on immune-related and cell-cycle pathways. nih.govacs.org

Proteomics: Using techniques like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) to quantify changes in the proteome after treatment, which can confirm if transcriptional changes translate to the protein level and identify post-translational modifications.

Metabolomics: Analyzing the cellular metabolome can reveal disruptions in metabolic pathways, which may be a primary or downstream effect of the compound's activity. researchgate.net

Integrating the data from these different layers will provide a powerful, systems-level understanding of the compound's cellular impact and help prioritize targets for further validation.

Exploration of Novel Bioactivities and Molecular Pathways (excluding clinical applications)

The biological activities of this compound are poorly defined. The Ferula genus is a rich source of compounds with a wide array of effects, including antimicrobial and insecticidal properties. frontiersin.orgnih.gov Research should expand beyond conventional cytotoxicity or anti-inflammatory screens to explore novel, non-clinical bioactivities.

Unexplored research avenues include:

Antimicrobial Activity: Screening against a panel of bacteria and fungi, including agricultural pathogens and strains known for biofilm formation.

Insecticidal and Antifeedant Properties: Assessing the compound's effects on common agricultural pests or disease vectors. Many sesquiterpenoids serve as defense compounds in plants. nih.gov

Allelopathic Potential: Investigating whether the compound can inhibit the germination or growth of other plant species, suggesting a role in plant-plant competition.

Enzyme Inhibition: Screening against panels of fundamentally important enzymes (e.g., proteases, phosphatases, metabolic enzymes) to identify novel inhibitory activities that could serve as research tools.

Elucidating the molecular pathways behind any identified activities would be a crucial follow-up step, providing new insights into fundamental biological processes.

Development of Sustainable Production Strategies

Relying on isolation from natural sources is often inefficient and unsustainable for obtaining large quantities of a pure compound for extensive research. Developing robust and scalable production strategies is a critical long-term goal.

Three main trajectories should be pursued and compared:

Optimized Natural Extraction: Improving cultivation methods for the source plant and developing more efficient, high-yield extraction and purification protocols.

Total Chemical Synthesis: Designing and executing a complete chemical synthesis of this compound. While likely complex due to the stereochemistry of the daucane core, this approach allows for the production of analogs that are inaccessible from the natural product. acs.orgnih.gov

Heterologous Production (Synthetic Biology): Once the biosynthetic genes are identified (as per section 9.1), transferring the entire pathway into a microbial chassis like Saccharomyces cerevisiae (baker's yeast). dtu.dkacs.org This approach offers the potential for large-scale, sustainable, and cost-effective production in fermenters. Metabolic engineering of the host strain could further enhance yields. nih.govasm.org

Table 4. Comparison of Sustainable Production Strategies for this compound
StrategyAdvantagesDisadvantagesKey Research Requirement
Optimized ExtractionTechnologically straightforward; yields the natural product directly.Dependent on plant growth; yields can be variable; environmentally impactful.Agronomic research; advanced analytical chemistry.
Total SynthesisProvides access to unnatural analogs; not dependent on natural sources.Often long, low-yielding, and expensive for complex molecules; stereochemical control is difficult.Advanced synthetic organic chemistry.
Heterologous ProductionSustainable, scalable, potentially low-cost; production is contained and consistent.Requires identification of all biosynthetic genes; pathway optimization can be challenging.Gene discovery and metabolic engineering.

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